Gold--nickel (1/1)
Description
Intermetallic compounds, which are solid-state compounds formed between two or more metallic elements, often exhibit properties distinct from their constituents. wikipedia.orgvedantu.com These materials are typically characterized by their ordered crystal structure, high melting points, and significant hardness, though they can also be brittle. wikipedia.orgvedantu.com The gold-nickel (Au-Ni) system, specifically the 1-to-1 atomic ratio, represents a fascinating case within this class of materials, demonstrating unique behaviors from bulk to nanoscale that are driving new research and applications.
Structure
2D Structure
Properties
CAS No. |
12044-85-8 |
|---|---|
Molecular Formula |
AuNi |
Molecular Weight |
255.660 g/mol |
IUPAC Name |
gold;nickel |
InChI |
InChI=1S/Au.Ni |
InChI Key |
MSNOMDLPLDYDME-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Au] |
Origin of Product |
United States |
Fundamental Theoretical Frameworks and Phase Equilibria
Thermodynamic Considerations of the Au--Ni System
The Au-Ni system is characterized by its deviation from ideal solution behavior, a factor that significantly influences its phase diagram and thermodynamic properties. This non-ideality is primarily attributed to the size difference between gold and nickel atoms, which introduces lattice strain and positive enthalpies of mixing. aimehq.org
Analysis of the Au--Ni Binary Phase Diagram
The Au-Ni binary phase diagram provides a map of the stable phases of the alloy system at different temperatures and compositions under constant pressure. uotechnology.edu.iq A key feature of this diagram is the presence of a miscibility gap at lower temperatures, indicating that the two elements are not completely soluble in each other in the solid state under these conditions. researchgate.netresearchgate.net
The Au-Ni phase diagram exhibits a wide miscibility gap in the solid state at low temperatures. researchgate.netcore.ac.uk This means that below a certain critical temperature, a homogeneous solid solution will separate into two distinct solid phases: a gold-rich face-centered cubic (FCC) phase and a nickel-rich FCC phase. core.ac.uk Despite both pure gold and pure nickel having an FCC lattice structure, their alloy undergoes decomposition into these two phases at temperatures below the critical point. core.ac.uk The critical point of the miscibility gap is located at approximately 816°C and a composition of Au-74 at% Ni. core.ac.uk Above this temperature, complete solid solubility exists across the entire compositional range. aimehq.org
The extent of the miscibility gap is also influenced by particle size. Thermodynamic calculations and experimental observations have shown that the miscibility gap narrows as the particle size of the Au-Ni alloy decreases. researchgate.net For instance, for nanoparticles with a mean size of approximately 6 nm, a quasi-homogeneous solid solution can form at temperatures as low as 300–325 °C. researchgate.net
The Au-Ni system exhibits significant positive deviations from Raoult's law, which is characteristic of systems with a tendency for phase separation. aimehq.org This deviation from ideal solution behavior is a direct consequence of the positive enthalpy of mixing. aimehq.orgaps.org The large difference in atomic size between gold and nickel atoms is a primary contributor to this positive enthalpy, leading to lattice distortion energy. aimehq.org
Free Energies of Mixing and Activities in Au--Ni Alloys
The thermodynamic activities of both gold and nickel in Au-Ni solid solutions show large positive deviations from Raoult's law. aimehq.org The free energy of mixing for these alloys can be studied using models such as the quasi-chemical approximation model (QCAM). scilit.comresearchgate.net The integral molar free energies of mixing are small in their absolute values, which is consistent with the high positive deviation from ideal behavior. aimehq.org
The Gibbs free energy of a phase in the Au-Ni system is a function of the bulk Gibbs energy and the surface energy, with the latter becoming increasingly important at the nanoscale. core.ac.uk The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool used for the thermodynamic assessment of the Au-Ni system, allowing for the calculation of the phase diagram based on the minimization of the molar Gibbs energy of the present phases. core.ac.uk
Enthalpies of Formation and Mixing in Au--Ni Solid Solutions
The enthalpies of mixing in Au-Ni solid solutions are positive, indicating that heat is absorbed when gold and nickel are mixed isothermally. aimehq.org This positive enthalpy is a key factor driving the phase separation observed in the miscibility gap. aimehq.org The significant size mismatch between the gold and nickel atoms contributes to a large positive enthalpy of mixing. aps.org
| Property | Description | Reference |
| Miscibility Gap | A region in the phase diagram where two components are not completely miscible in the solid state. | researchgate.netcore.ac.uk |
| Critical Point | The temperature and composition above which the two phases of the miscibility gap become a single phase. Located at approximately 816°C and Au-74 at% Ni. | core.ac.uk |
| Congruent Point | A point on the phase diagram where a solid phase melts to a liquid of the same composition. Located at 941°C and Au-36 at% Ni. | core.ac.uk |
| Enthalpy of Mixing | Positive, indicating an endothermic mixing process and a tendency for phase separation. | aimehq.orgaps.org |
| Deviation from Ideality | Large positive deviation from Raoult's law, driven by the positive enthalpy of mixing. | aimehq.org |
Numerical Evaluation of Empirical Hamiltonian for Au--Ni Phase Diagram
The phase diagram of the Au-Ni system can also be investigated through computational methods. Molecular dynamics simulations, utilizing an empirical Hamiltonian such as the embedded atom model (EAM), have been employed to calculate the Gibbs free energy across the entire compositional range. aps.orgaps.org
These simulations use techniques like thermodynamic integration and switching Hamiltonians to obtain the exact phase diagram without approximations. aps.orgaps.org The results from these numerical evaluations show remarkable agreement with experimental data for certain properties, such as the solvus critical point and the melting points of the pure elements. aps.orgaps.org However, there can be discrepancies in predicting the location of the solidus-liquidus lines, which may be attributed to inaccuracies in the heat of solution in the liquid phase as described by the potential. aps.orgaps.org These computational approaches provide a powerful tool to complement experimental studies and enhance the understanding of the thermodynamic behavior of the Au-Ni system. aps.org
Atomistic and Electronic Structure Theory
Density Functional Theory (DFT) has become a dominant method for quantum mechanical simulations of periodic systems and molecules over the past three decades. imperial.ac.uk It provides a framework to compute electronic structure, total energies, and other ground-state properties by using the electron density as the fundamental variable, which is a function of only three spatial coordinates, offering a significant simplification over the many-body wavefunction. youtube.com DFT calculations for the Gold-Nickel (Au-Ni) system have been instrumental in understanding its electronic structure, surface properties, and interfacial interactions. researchgate.netaps.org These calculations are typically performed using simulation packages like the Vienna Ab initio Simulation Package (VASP), employing approximations such as the spin-polarized local-density approximation for electron-electron interactions and the projector augmented wave method for electron-ion interactions. aps.org
DFT studies have been applied to various Au-Ni configurations, including Au/Ni(111) surface alloys and Au-intercalated graphene/Ni(111) surfaces. researchgate.netaps.org For instance, calculations on the graphene/Ni(111) surface show a strong electronic coupling, which is significantly altered by the intercalation of Au atoms. aps.org DFT has also been used to investigate the electronic band structure and density of states (DOS) in frameworks based on Au₂₅ nanoclusters coordinated with Ni²⁺ ions, revealing semiconductor-like properties. acs.org These theoretical insights are crucial for interpreting experimental observations and predicting the behavior of Au-Ni materials in applications such as catalysis and nanotechnology. researchgate.netnih.gov
The d-band center theory is a critical concept in understanding the catalytic activity and surface reactivity of transition metals and their alloys. catalysis.blog The theory posits that the energy of the d-band center relative to the Fermi level correlates with the strength of interaction between the metal surface and an adsorbate. catalysis.blogresearchgate.net An upshift in the d-band center generally leads to stronger binding with adsorbates, while a downshift weakens this interaction. rsc.orgresearchgate.net
In Au-Ni systems, the electronic structure is significantly influenced by the hybridization of the Au 5d and Ni 3d orbitals. core.ac.uk Alloying provides a strategy to tune the electronic structure and, consequently, the d-band center of the constituent metals. researchgate.netmpg.de Theoretical calculations demonstrate that when Ni is alloyed with a metal like Copper (Cu), which has similar electronic properties to Gold, the d-band center of Ni is downshifted. researchgate.net This shift is attributed to s-p-d rehybridization at both atomic sites. core.ac.uk
A study on the adsorption of carbohydrazide (B1668358) on an Au₃Ni(111) surface showed a distinct shift in the atom-projected d-bands of both Au and Ni compared to their pure metal counterparts, illustrating the electronic modifications upon alloying. researchgate.net In bimetallic Ni-based compounds, modifying the d-band center through alloying directly influences adsorption and catalytic properties. mdpi.com Systems with lower d-band occupancy, resulting from alloying, tend to exhibit more efficient orbital hybridization and stronger adsorption energies. mdpi.com For example, DFT calculations show that the interaction between Ni sites and hydrogen intermediates can be enhanced by an upshift in the d-band center, which reduces the electron occupancy of the antibonding (σ*) orbitals. acs.org This tuning of the d-band center is a key principle in designing Au-Ni catalysts with optimized performance for specific chemical reactions.
| Concept | Description | Relevance to Au-Ni |
|---|---|---|
| d-Band Center (εd) | The average energy of the d-electrons in a metal, relative to the Fermi level. catalysis.blogresearchgate.net | Correlates with the catalytic activity and adsorbate binding strength on Au-Ni surfaces. |
| Upshift of εd | Increases the energy of the d-band center, leading to stronger interaction with adsorbates. rsc.orgresearchgate.net | Can enhance the adsorption of reactants, potentially increasing reaction rates. acs.org |
| Downshift of εd | Decreases the energy of the d-band center, weakening the interaction with adsorbates and facilitating product desorption. researchgate.net | Can prevent catalyst poisoning and improve selectivity by tuning adsorption strength. researchgate.net |
| Orbital Hybridization | Mixing of Au 5d and Ni 3d orbitals upon alloy formation. core.ac.uk | Modifies the electronic structure and shifts the d-band centers of both Au and Ni. researchgate.net |
Differential charge density calculations show the redistribution of electrons at the interface. researchgate.net For instance, in a Li/LLZO solid-state battery interface, electronic density redistributes from the metallic Li to the LLZO region, creating energy minima that affect ion transfer. aps.org A similar redistribution occurs at Au-Ni interfaces. This charge transfer can be influenced by the work function of the materials involved. On MgO/Ag(100) thin films, it has been shown that charge can transfer from the support to an adsorbed Au atom, creating a negatively charged species (Auδ−), or from an adsorbed potassium atom to the support (Kδ+). rsc.org
In Au-Ni alloys, charge redistribution happens through s-p-d rehybridization. core.ac.uk This process leads to changes in the d-charge at both the Ni and Cu sites in Ni-Cu alloys, a system analogous to Au-Ni. core.ac.uk This rehybridization is crucial for maintaining electroneutrality. core.ac.uk The efficiency of electrochemical reactions at interfaces is governed by the electron transfer rate constant, which depends on the intricate interactions between the electrode surface and the reacting species. acs.org Understanding these charge transfer mechanisms is fundamental for applications in catalysis, electrochemistry, and electronics, where interfacial properties are paramount. researchgate.netresearchgate.net
| Phenomenon | Description | Investigative Method | Key Findings |
|---|---|---|---|
| Charge Transfer | Movement of electron density across the interface between Au and Ni atoms. aps.org | DFT, Differential Charge Density Plots. researchgate.net | Leads to the formation of partially charged species (e.g., Auδ−) and influences the work function. rsc.org |
| s-p-d Rehybridization | Mixing of electronic orbitals upon alloy formation to maintain electroneutrality. core.ac.uk | X-ray Photoemission Spectroscopy (XPS), XANES, DFT. core.ac.uk | Both Ni and Au can gain d-charge through the loss of non-d conduction charge. core.ac.uk |
| Interfacial Coupling | Strong electronic interaction between adjacent layers, such as in graphene/Au/Ni systems. aps.org | DFT band structure calculations. aps.org | Au intercalation can decouple graphene from the Ni substrate, restoring its characteristic electronic properties. aps.orgnih.gov |
Molecular Dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of materials, such as the structural evolution, phase transitions, and crystallization of nanoparticles. rsc.orgrsc.orgscispace.com For Au-Ni systems, MD simulations are particularly valuable for understanding the behavior of bimetallic nanoparticles, which have applications in catalysis and materials science. rsc.orgresearchgate.net These simulations can model processes like coalescence, sintering, and fragmentation under various conditions, such as rapid heating. rsc.orgutoronto.ca
Studies on Janus (two-faced) Au-Ni nanoparticles have used MD to explore their thermodynamic evolution. researchgate.net The simulations show that upon heating, Ni atoms tend to cover the Au core due to surface diffusion, forming a larger, merged particle. rsc.org The final morphology of the coalesced nanoparticles—such as dumbbell-like, Janus, or core-shell structures—is strongly dependent on the heating process and the initial ratio of Au to Ni atoms. researchgate.net The choice of interatomic potential, such as the quantum-corrected Sutton-Chen potential for Ni, is crucial for accurately modeling these processes. rsc.orgscispace.com
MD simulations have also been used to investigate the crystallization process in metallic nanoparticles. mdpi.com For pure Ni nanoparticles, simulations show that factors like heating/cooling rates and the number of atoms significantly affect the final structure, with FCC and HCP structures being dominant in the solid state. rsc.orgscispace.com The melting temperature (Tm) of nanoparticles is found to be dependent on their size, often following a power law relationship (Tm ∝ N⁻¹ᐟ³). scispace.com These simulations are essential for designing and synthesizing novel Au-Ni nanomaterials with specific, controlled properties for various technological applications. researchgate.netmdpi.com
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ(r)), a quantum observable. amercrystalassn.orgwiley-vch.de Developed by Richard Bader and colleagues, QTAIM partitions a molecule into atomic basins, which are regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. amercrystalassn.orgescholarship.org The line of maximum electron density linking two adjacent nuclei is known as a bond path, and its existence is considered a universal indicator of a chemical bonding interaction. wiley-vch.de The properties of the electron density at a specific point along this path, the bond critical point (BCP), can be used to classify the nature of the bond (e.g., shared-shell covalent vs. closed-shell ionic). wiley-vch.demuni.cz
QTAIM has been applied to study metal-metal bonding in various molecular and solid-state systems. berkeley.edu For example, in a study of a tetranuclear nickel cluster, Ni₄(NPtBu₃)₄, topological analysis of the experimental and theoretical electron density identified an eight-membered [Ni-N-]₄ ring structure without direct Ni-Ni bond paths. berkeley.edu However, other QTAIM-derived measures, such as the delocalization index, suggested significant Ni-Ni bonding interactions, highlighting that the absence of a bond path does not preclude a stabilizing interaction. berkeley.edu This is particularly relevant for metal-π interactions, where the flat electron density can lead to topological instabilities. acs.org
The Electron Localizability Indicator (ELI) is another tool derived from quantum chemical topology that provides information about electron localization and pairing. While not explicitly detailed in the provided search results for Au-Ni systems, QTAIM and related topological analyses like ELI provide a powerful theoretical framework for moving beyond orbital-based models to understand the nuanced chemical bonding in bimetallic alloys like Gold-nickel (1/1). amercrystalassn.orgpitt.edu These methods allow for an unambiguous, physically grounded definition of atoms and bonds within the material, derived directly from the electron density. acs.orguni-muenchen.de
Synthesis Methodologies for Gold Nickel 1/1 Intermetallics and Nanoalloys
General Principles of Intermetallic Synthesis
The formation of intermetallic compounds is governed by the principles of thermodynamics and kinetics, which dictate the phase transformations from a disordered alloy to a stable, ordered structure. acs.orgresearchgate.net Intermetallic nanoparticles are a class of metallic alloys where atoms are bonded through strong d-orbital interactions and are ordered anisotropically in specific crystallographic directions. acs.org This ordered arrangement generally makes them more stable against chemical oxidation and etching compared to common solid-solution alloys. acs.org
The synthesis of ordered intermetallic structures like Au-Ni (1/1) is a delicate balance between thermodynamic driving forces and kinetic feasibility. diva-portal.org The primary thermodynamic consideration is the system's free energy; the ordered intermetallic phase must be more stable (have a lower free energy) than the disordered solid solution at the target temperature. researchgate.netaimnet.it The Gold-Nickel phase diagram, for instance, shows a miscibility gap in the solid state, indicating a tendency for the alloy to segregate into gold-rich and nickel-rich phases under equilibrium conditions. ndhu.edu.tw
Kinetic control is crucial for overcoming energy barriers and facilitating the atomic rearrangement necessary for ordering. diva-portal.orgresearchgate.net Key parameters that must be precisely controlled include:
Temperature: Temperature directly influences atomic diffusion rates. researchgate.net High temperatures provide the necessary energy for atoms to overcome activation barriers and move into their correct lattice positions to form an ordered structure. However, excessively high temperatures can favor the formation of a disordered solid solution. cmu.edu Often, a two-step process involving initial alloy formation followed by annealing at a specific temperature is required to promote ordering. acs.orgresearchgate.net
Reaction Time: Sufficient time must be allowed for the diffusion and ordering processes to reach completion. The required time is inversely related to the temperature and the diffusion coefficients of the constituent metals.
Composition: Strict stoichiometric control is essential for forming a specific intermetallic phase. acs.org Deviations from the ideal 1:1 atomic ratio in Au-Ni can lead to the formation of multiphase materials or disordered alloys.
Metastable phases are non-equilibrium structures that possess higher free energy than the stable equilibrium phase but are kinetically trapped in a local energy minimum. aimnet.it Many advanced materials, including certain Au-Ni alloys, derive their unique properties from their metastable structures. aimnet.itarxiv.org The synthesis of these phases requires circumventing the normal thermodynamic pathways that lead to equilibrium products.
Several strategies are employed to achieve and stabilize metastable Au-Ni phases:
Rapid Quenching: This technique involves rapidly cooling the alloy from a high-temperature liquid or disordered solid state. The fast cooling rate prevents the atoms from having sufficient time to diffuse and arrange themselves into the thermodynamically stable ordered structure, effectively "freezing" a non-equilibrium phase. aimnet.it This can be used to extend the solid solubility of Au and Ni beyond the limits shown in the equilibrium phase diagram. aimnet.it
Physical Vapor Deposition (PVD): Techniques like sputtering or evaporation allow for the atom-by-atom deposition of Au and Ni onto a substrate. By controlling the deposition rates and substrate temperature, it is possible to form thin films of metastable alloys that would not form under bulk equilibrium conditions.
Chemical Reduction in Solution: Wet-chemical methods can create kinetically controlled products. The use of strong reducing agents, capping agents, and low reaction temperatures can favor the formation of metastable nanoalloys by limiting atomic diffusion after the initial nucleation and growth. researchgate.net For Au-Ni nanoparticles, preparing a homogeneous supersaturated composition is a significant challenge due to the different reduction potentials of gold and nickel precursors. core.ac.uk
High-Energy Ball Milling: This is a solid-state processing technique where powders of the constituent metals are subjected to high-energy collisions. The repeated mechanical impact can induce the formation of non-equilibrium phases, including supersaturated solid solutions and amorphous alloys. aimnet.it
These methods exploit kinetic limitations to trap the Au-Ni system in a metastable state, enabling the formation of phases with potentially enhanced catalytic or physical properties. aimnet.itarxiv.org
Solution-Phase and Wet-Chemical Synthetic Approaches
Wet-chemical methods offer significant advantages for synthesizing Au-Ni intermetallics and nanoalloys, providing excellent control over particle size, shape, and composition at relatively low temperatures. scispace.com These approaches are particularly valuable for creating nanomaterials with high surface areas for applications like catalysis. nih.gov
Colloidal synthesis is a versatile bottom-up approach for producing monodisperse nanoparticles suspended in a liquid medium. stanford.eduscispace.com The process typically involves the chemical reduction of metal precursors (such as HAuCl₄ and NiCl₂) in the presence of a stabilizing agent or surfactant (like oleylamine or polyvinylpyrrolidone). core.ac.ukresearchgate.net The stabilizing agent adsorbs to the nanoparticle surface, preventing aggregation and controlling particle growth. scispace.com
A significant challenge in the colloidal synthesis of Au-Ni alloys is the disparity in the standard reduction potentials of Au³⁺/Au (+1.50 V) and Ni²⁺/Ni (-0.25 V), which makes simultaneous co-reduction difficult. core.ac.uk This often leads to the formation of core-shell structures (e.g., Au@Ni) rather than homogeneous alloys. core.ac.uk To overcome this, strategies such as using stronger reducing agents (e.g., sodium borohydride) or solvothermal methods at elevated temperatures have been developed. core.ac.uk For example, Au-Ni nanoparticles have been prepared via an oleylamine solvothermal synthesis from metal precursors, yielding particles with hydrodynamic sizes between 18 and 25 nm. core.ac.uk The choice of precursors, reducing agents, and reaction conditions are critical parameters that dictate the final composition and structure of the nanoalloys.
| Parameter | Example Implementation for Au-Ni Nanoalloy Synthesis | Purpose |
| Gold Precursor | Tetrachloroauric acid (HAuCl₄) | Source of gold ions |
| Nickel Precursor | Nickel(II) chloride (NiCl₂), Nickel(II) sulfate (NiSO₄) | Source of nickel ions |
| Solvent | Oleylamine, water | Reaction medium |
| Reducing Agent | Sodium borohydride (NaBH₄), Oleylamine (at high temp.) | Reduces metal ions to metal atoms |
| Stabilizing Agent | Oleylamine, Polyvinylpyrrolidone (PVP), Polyamidoamine (PAMAM) dendrimers | Controls particle growth and prevents aggregation |
| Method | Solvothermal, Water-in-oil microemulsion | Provides energy and environment for the reaction |
This table provides examples of reagents and methods used in the colloidal synthesis of Gold-Nickel nanoalloys.
The polyol method is a widely used soft chemical approach for synthesizing metal nanoparticles. researchgate.net In a typical process, a polyol such as ethylene glycol (EG) or glycerol serves as both the solvent and the reducing agent at elevated temperatures. mdpi.comnih.govnih.gov This method is advantageous due to its simplicity, low cost, and ability to produce nanoparticles with controlled morphology. researchgate.net
For the synthesis of bimetallic nanoparticles like Au-Ni, the standard polyol process can be modified to achieve better control over composition and phase. mdpi.com Modifications may include:
Use of a Stronger Co-reducing Agent: The reducing power of the polyol alone may not be sufficient to reduce the less noble nickel precursor at a rate comparable to the gold precursor. Adding a small amount of a stronger reducing agent, such as NaBH₄, can facilitate the co-reduction and promote the formation of an alloyed structure. mdpi.comresearchgate.net
Controlled Precursor Addition: Sequentially or simultaneously adding the metal precursors at a controlled rate can help manage the nucleation and growth processes, favoring alloy formation over the creation of core-shell particles.
Addition of a Capping Agent: While the polyol itself can act as a stabilizer, adding a polymer like polyvinylpyrrolidone (PVP) provides superior control over particle size and prevents agglomeration, which is crucial for subsequent annealing steps to form an ordered intermetallic phase. nih.govresearchgate.net
The polyol medium effectively controls the formation of hard agglomerates, and the process operates under mild conditions, making it suitable for larger-scale production. nih.gov
Electrochemical methods provide a powerful and versatile route for fabricating Au-Ni alloy films and nanostructures with precise control over composition and morphology. acs.orgacs.org
Electrochemical Deposition (ECD) involves the co-deposition of gold and nickel onto a conductive substrate from an aqueous electrolyte containing salts of both metals (e.g., HAuCl₄ and NiSO₄). acs.orgacs.org By controlling the applied potential or current density, the composition of the deposited alloy can be finely tuned. acs.org For instance, Au-Ni alloy nanoparticles have been successfully electrodeposited on amorphous carbon electrodes, forming homogeneous solid solutions. acs.org The size and density of the deposited nanoparticles can be controlled by adjusting the deposition time and the relative concentrations of the metal ions in the electrolyte. acs.org One study demonstrated the formation of spherical Au-Ni nanoparticles with average diameters ranging from 6 to 12 nm by varying the deposition time from 2 to 10 seconds. acs.org
Dealloying is a selective corrosion process used to create nanoporous metals. aimspress.comresearchgate.net In the context of the Au-Ni system, a Au-Ni alloy (typically Ni-rich) is first created, often by electrochemical deposition. mdpi.com This precursor alloy is then subjected to a chemical or electrochemical etching process that selectively removes the more reactive metal, nickel. acs.org This process results in the formation of a three-dimensional, bicontinuous network of gold ligaments and interconnected pores, known as nanoporous gold (NPG). mdpi.comnih.gov The size of the ligaments and pores can be controlled by the initial alloy composition and the dealloying conditions. mdpi.com While this method results in a material that is predominantly gold, it is a key technique for creating nanostructures that originate from a Au-Ni alloy. acs.org
| Method | Precursors/Electrolyte | Substrate | Key Control Parameters | Resulting Structure |
| Electrochemical Deposition | Aqueous solution of AuCl₃, NiCl₂, and a supporting electrolyte (e.g., NaClO₄) | H-terminated Si(100), Amorphous Carbon | Deposition potential, Deposition time, Ion concentrations | Au-Ni alloy nanoparticles, Thin films |
| Chemical Dealloying | Au-Ni alloy precursor | N/A | Etching agent (e.g., nitric acid), Temperature, Time | Nanoporous Gold (NPG) |
This table summarizes key aspects of electrochemical deposition and dealloying methods for creating Gold-Nickel based nanostructures.
Seed-Mediated Growth and Sequential Catalyst Reactions
Seed-mediated growth is a versatile bottom-up approach for the synthesis of bimetallic nanoparticles with controlled size, shape, and composition. nih.govnih.gov This method involves the initial synthesis of small "seed" nanoparticles of one metal, which then act as nucleation sites for the subsequent deposition of a second metal from a precursor solution. nih.gov In the context of Gold--nickel (1/1) nanoalloys, this typically involves the preparation of gold nanoparticles as seeds, followed by the reduction of a nickel precursor in their presence.
The process allows for precise control over the final nanostructure. For instance, the amount of seeds added to the growth solution can influence the size and aspect ratio of the resulting nanorods. nih.gov Key synthesis variables in the seed-mediated growth of gold nanorods include the concentration of reducing agents like sodium borohydride, the age and quantity of the seed solution, reaction temperature, and the concentration of other additives. nih.gov
Sequential catalyst reactions can be employed in conjunction with seed-mediated growth to further tailor the properties of the bimetallic nanoparticles. In such a scheme, the gold-nickel nanoparticles can catalyze a series of reactions in a specific order. The catalytic activity of bimetallic systems can be significantly different from their monometallic counterparts. For example, the addition of nickel to gold catalysts has been shown to modify catalytic activity in reactions such as the reduction of nitroaromatics. ionike.com The interaction between gold and nickel can enhance catalytic performance by creating unique active sites. researchgate.net The support material, such as nickel(II) oxide, can also play a crucial role in the catalytic activity of gold nanoparticles. wikipedia.org
Table 1: Key Parameters in Seed-Mediated Growth of Gold Nanoparticles
| Parameter | Influence on Nanoparticle Synthesis |
| Seed Concentration | Affects the final size and number of nanoparticles. nih.gov |
| Reducing Agent | The type and concentration influence the reaction kinetics. nih.gov |
| Temperature | Can alter the shape and crystallinity of the nanoparticles. nih.gov |
| Additives/Surfactants | Used to control the shape and prevent aggregation. nih.gov |
Vapor-Phase and Thin Film Deposition Techniques
Vapor-phase deposition techniques are instrumental in the fabrication of high-quality Gold--nickel (1/1) thin films and superlattices. These methods offer precise control over film thickness, composition, and crystal structure at the atomic level.
Alternate Monatomic Layer Deposition for L10-Ordered Films
Alternate monatomic layer deposition is a technique used to artificially fabricate ordered intermetallic phases, such as the L10 structure. researchgate.netnii.ac.jp This method involves the sequential deposition of single atomic layers of the constituent elements onto a substrate. nii.ac.jp For Gold--nickel (1/1), this would entail the alternating deposition of one monolayer of gold and one monolayer of nickel. This technique has been successfully employed to create L10-ordered films in similar systems like FeNi and FePt. researchgate.netresearchgate.net
The formation of the L10 ordered structure, which consists of alternating atomic planes of the two elements, can impart unique properties, such as high magnetic anisotropy. nii.ac.jpnii.ac.jp The substrate temperature during deposition is a critical parameter that influences the degree of long-range order in the resulting film. researchgate.net For instance, in the FeNi system, the degree of long-range order was found to be maximal at a specific growth temperature. researchgate.net A suitable buffer layer is often used to promote epitaxial growth and achieve the desired film orientation. researchgate.net
Magnetron Sputtering and Pulsed Laser Deposition for Au--Ni Thin Films
Magnetron sputtering and pulsed laser deposition (PLD) are two widely used physical vapor deposition (PVD) techniques for producing thin films. korvustech.comwikipedia.org
Magnetron Sputtering is a versatile and cost-effective method for depositing thin films with high precision and uniformity. coretechfilms.comvaccoat.com In this process, a target of the desired material (in this case, a gold-nickel alloy or individual gold and nickel targets) is bombarded with energetic ions from a plasma, causing atoms to be ejected and deposited onto a substrate. agc-plasma.com This technique allows for excellent control over film thickness and composition. agc-plasma.com Magnetron sputtering can be performed in different modes, such as direct current (DC) or radio frequency (RF), to accommodate a variety of materials, including conductive metals. azom.com
Pulsed Laser Deposition (PLD) is another powerful PVD technique where a high-power laser is used to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. wikipedia.orgkorvustech.com A significant advantage of PLD is its ability to maintain the stoichiometry of the target material in the deposited film, which is crucial for complex alloys. korvustech.comescholarship.org The process can be carried out in a vacuum or in the presence of a background gas to control the film properties. wikipedia.org PLD offers precise control over film growth at the nanometer scale. ornl.gov
Table 2: Comparison of Magnetron Sputtering and Pulsed Laser Deposition
| Feature | Magnetron Sputtering | Pulsed Laser Deposition |
| Principle | Plasma-based sputtering of a target. agc-plasma.com | Laser ablation of a target. wikipedia.org |
| Deposition Rate | Generally high. korvustech.com | Can be controlled by laser parameters. ornl.gov |
| Stoichiometry Control | Good, can be controlled by target composition and gas environment. | Excellent, often preserves target stoichiometry. korvustech.comescholarship.org |
| Uniformity | Can achieve high uniformity over large areas. vaccoat.com | Can be challenging for large-area deposition. |
| Cost | Generally lower cost and scalable. korvustech.com | Can be more expensive due to laser and optics. |
Strain Engineering for Controlled Thin Film Growth
Strain engineering is a powerful strategy to manipulate the properties of thin films by intentionally introducing strain during the growth process. wikipedia.orguq.edu.au This can be achieved through various methods, such as epitaxial growth on a lattice-mismatched substrate or the use of buffer layers. wikipedia.orgscispace.com In the context of Gold--nickel (1/1) thin films, strain can be used to influence the crystal structure, phase stability, and even the tendency for phase separation. wikipedia.org
By carefully selecting the substrate and buffer layer, it is possible to induce either tensile or compressive strain in the growing film. scispace.com This strain can affect the lattice parameters of the AuNi alloy, potentially favoring the formation of specific crystallographic orientations or ordered phases like L10. scispace.com For example, the strain of an FeNi layer was controllably varied by changing the composition of the underlying CuNi buffer layer. scispace.com The ability to control strain is critical for tailoring the magnetic and electronic properties of the thin film for specific applications. aps.org
Growth Modes of Ligand-Free Metal Clusters into Thin Films
The formation of thin films from ligand-free metal clusters involves the deposition of pre-formed nanoclusters onto a substrate. The subsequent growth and coalescence of these clusters determine the final morphology and properties of the film. The interaction between the clusters and the support material can significantly influence the size, shape, and structure of the resulting film. wikipedia.org
The growth mode can be influenced by factors such as the deposition rate, substrate temperature, and the energy of the incoming clusters. Depending on these conditions, the growth can proceed in different modes, such as layer-by-layer growth, island growth (Volmer-Weber), or layer-plus-island growth (Stranski-Krastanov). The absence of ligands on the clusters allows for direct metal-metal contact and can facilitate the formation of dense, continuous films at lower temperatures compared to traditional atomic deposition methods.
Thermal Treatment and Solid-State Reaction Routes
Thermal treatment and solid-state reactions are alternative methods for the synthesis of Gold--nickel (1/1) intermetallics. These approaches typically involve the heating of a precursor mixture to induce diffusion and phase transformation.
Solid-state synthesis can involve the direct reaction of gold and nickel powders at elevated temperatures. The process relies on atomic diffusion in the solid state to form the desired alloy phase. The temperature and duration of the heat treatment are critical parameters that determine the extent of alloying and the final microstructure. researchgate.netnih.gov Techniques such as hot pressing or spark plasma sintering can be used to facilitate the solid-state reaction and densification of the material.
Another approach is the thermal annealing of multilayered Au/Ni thin films. These films can be initially deposited using techniques like magnetron sputtering or evaporation. Subsequent annealing at an appropriate temperature promotes interdiffusion between the layers, leading to the formation of the Gold--nickel (1/1) alloy. The final phase and microstructure can be controlled by the annealing temperature and time, as well as the initial layer thicknesses.
Thermal Annealing for Intermetallic Formation and Phase Transition
Thermal annealing is a conventional solid-state method used to induce the formation of ordered intermetallic compounds from disordered alloy phases. This process involves heating the material to a specific temperature to provide the necessary activation energy for atomic diffusion, followed by a controlled cooling process to achieve the desired crystal structure.
In the Au-Ni system, annealing a bilayer of gold and nickel on a substrate can lead to the formation of bimetallic particles through a process known as dewetting. core.ac.uk The phase of the resulting alloy is highly dependent on the annealing temperature. Homogenization of the particles into a single-phase face-centered cubic (FCC) AuNi alloy occurs when annealed at high temperatures. core.ac.uk However, at temperatures below the critical point of 816°C, the FCC AuNi alloy can decompose into an Au-rich FCC phase and a Ni-rich FCC phase. core.ac.uk This phase separation occurs through two primary mechanisms depending on the temperature range:
Discontinuous Precipitation: Occurs at higher temperatures (250–816)°C. core.ac.uk
Spinodal Decomposition: Takes place at lower temperatures (up to 250°C). core.ac.uk
| Temperature Range | Phase Transformation Mechanism | Resulting Phases | Reference |
|---|---|---|---|
| High Temperature (in single-phase region) | Homogenization | Single-phase FCC AuNi alloy | core.ac.uk |
| 250°C – 816°C | Discontinuous Precipitation | Au-rich FCC + Ni-rich FCC | core.ac.uk |
| Up to 250°C | Spinodal Decomposition | Au-rich FCC + Ni-rich FCC | core.ac.uk |
Carbothermal Shock Synthesis for Au--Ni Alloys
Carbothermal shock (CTS) is an ultrafast, high-temperature synthesis technique capable of producing multicomponent nanoalloys, including those from immiscible elements like gold and nickel. researchgate.netnih.gov This method overcomes the thermodynamic limitations of conventional alloying processes by leveraging extremely rapid heating and cooling rates. mit.edu
The CTS process involves loading a mixture of precursor metal salts onto a carbon support, such as carbon nanofibers. researchgate.netmit.edu This assembly is then subjected to a thermal shock, reaching temperatures of approximately 2000 K in milliseconds, driven by an electrical pulse. nih.govmit.edu The duration of this shock is typically around 55 milliseconds. mit.edusunyempire.edu This is followed by an immediate and rapid quenching at a rate of about 10⁵ K/s. mit.edusunyempire.edu
This rapid cooling is critical as it "freezes" the high-entropy mixed state of the elements that exists in the liquid phase, preventing phase separation that would occur under slower cooling conditions. mit.edu For the AuNi binary alloy, CTS synthesis with rapid quenching successfully produces single-phase solid-solution nanoparticles. mit.edu In contrast, when the cooling rate is slow (~10 K/s), nanoscale phase separation occurs, resulting in distinct Au and Ni regions within the nanoparticles. mit.edu The CTS technique allows for precise control over the final product's chemistry, size, and phase by adjusting parameters like the substrate, temperature, shock duration, and heating/cooling rates. nih.govmit.edu
| Parameter | Typical Value | Effect on Product | Reference |
|---|---|---|---|
| Temperature | ~2000 K | Ensures melting and mixing of precursors | nih.govmit.edu |
| Shock Duration | ~55 ms | Controls the time for atomic mixing | mit.edusunyempire.edu |
| Cooling Rate | ~10⁵ K/s (fast) | Forms single-phase solid-solution nanoparticles | mit.edu |
| Cooling Rate | ~10 K/s (slow) | Leads to nanoscale phase separation | mit.edu |
Influence of Support Materials and Substrates on Au--Ni Structure Formation
The choice of support material or substrate plays a pivotal role in the synthesis and final structure of Au-Ni nanoalloys. The interaction between the metal nanoparticles and the support can significantly influence their morphology, size, electronic properties, and catalytic activity. researchgate.netacs.org
In the context of carbothermal shock synthesis, carbon-based materials are commonly used as supports. mit.edu The support not only hosts the precursor salts but also facilitates the rapid heating process. The use of a three-dimensional carbon support has been shown to scale up the production of high-entropy-alloy nanoparticles by a factor of 100 without compromising their quality or dispersion. mit.edu
For nanoparticles synthesized via other methods, the support's properties are equally critical. Density functional theory (DFT) studies on gold nanoparticles have shown that the preferred cluster shape and morphology are highly dependent on the support material (e.g., MgO, C, CeO₂). researchgate.net This is due to differences in adsorption strength and the structural mismatch between the nanoparticle and the support surface. researchgate.net Similarly, for nickel nanoparticles, the type of carbon support (e.g., Ketjenblack vs. Vulcan) determines the 3D structure and electronic state of the Ni particles due to varying metal-support interactions. acs.org These interactions can lead to the formation of angular-shaped metallic particles on graphitic carbon versus round-shaped, oxidized particles on carbon with more surface oxygen groups. acs.org
These principles extend to bimetallic systems like Au-Ni. The substrate influences the initial deposition and subsequent diffusion and alloying during processes like thermal annealing. For instance, the dewetting method involves heating an Au/Ni bilayer on a suitable substrate, where the substrate's surface energy and interaction with the metals can affect the final particle morphology. core.ac.uk
Advanced Characterization of Gold Nickel 1/1 Structures
Structural and Morphological Analysis Techniques
A variety of diffraction and microscopy techniques are employed to analyze the crystal structure, phase composition, and physical morphology of Gold-Nickel (1/1) materials.
X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in Gold-Nickel (1/1) alloys and determining their lattice parameters. The Au-Ni system exhibits a face-centered cubic (fcc) crystal structure for both constituent metals. However, a significant lattice mismatch of approximately 14% exists between gold (a = 4.08 Å) and nickel (a = 3.52 Å). researchgate.net This mismatch influences the formation of solid solutions and can be readily tracked by XRD. researchgate.net
In Au-Ni nanoparticles, XRD patterns are used to confirm the formation of the alloy and to identify the presence of different phases. For instance, in AuNPs-NiFe catalysts, XRD peaks corresponding to the fcc structures of both Au and a Ni-Fe alloy can be observed, confirming the presence of both components. mdpi.com The diffraction patterns reveal the phase composition of the material, which can be compared against standard patterns from databases like the Joint Committee for Powder Diffraction Standards (JCPDS) to identify specific phases. mdpi.comyoutube.com For example, the peaks for fcc Au are typically found at 2θ values of 38.12° and 44.45°, corresponding to the (111) and (200) planes, respectively. mdpi.com
In situ XRD allows for the real-time study of phase transformations as a function of temperature or other environmental conditions. mdpi.com This is particularly valuable for the Au-Ni system, which has a miscibility gap in the solid state at lower temperatures. researchgate.net By heating a sample within the XRD instrument, researchers can observe the formation of solid solutions at elevated temperatures and their subsequent decomposition upon cooling. researchgate.netmdpi.com This dynamic information is crucial for understanding the thermodynamic and kinetic aspects of phase behavior in Au-Ni alloys.
The lattice parameters of the Au-Ni solid solution can be estimated from the positions of the diffraction peaks, often using Vegard's law, which states that the lattice parameter of a solid solution is a linear interpolation of the lattice parameters of the pure components. researchgate.net
Interactive Table: XRD Data for Au-Ni System
| Material | Crystal Structure | Lattice Parameter (Å) | Reference |
| Gold (Au) | fcc | 4.08 | researchgate.net |
| Nickel (Ni) | fcc | 3.52 | researchgate.net |
| AuNi (1/1) Solid Solution | fcc | Varies with composition | researchgate.net |
For the characterization of Gold-Nickel (1/1) thin films, Grazing Incidence X-ray Diffraction (GI-XRD) is a powerful surface-sensitive technique. researchgate.net Unlike conventional XRD, which probes deeper into the bulk material, GI-XRD utilizes a very shallow angle of incidence for the X-ray beam, just above the critical angle for total external reflection. youtube.com This enhances the signal from the thin film while minimizing interference from the underlying substrate. youtube.com
GI-XRD is particularly useful for determining the crystal structure, lattice parameters, and crystallite size of Au-Ni thin films. researchgate.net It can provide information about the in-plane orientation of the crystallites, which is crucial for understanding the growth and properties of epitaxial films. researchgate.net The technique is sensitive enough to characterize films with thicknesses down to a few atomic layers. researchgate.net
In the context of Au-Ni alloys, GI-XRD can be used to study the evolution of the film structure during processes like annealing. For instance, it can track changes in the (111) diffraction peaks, which can be related to the intermixing of Au and Ni layers and the formation of a solid solution. researchgate.net Furthermore, GI-XRD can be employed to estimate the order parameter in ordered alloy structures, providing insights into the degree of atomic ordering within the thin film.
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and crystal structure of Gold-Nickel (1/1) nanostructures at high resolution. xray.cz TEM can reveal the size, shape, and distribution of nanoparticles, providing direct visual evidence of their physical characteristics. researchgate.netacs.orgnih.gov For Au-Ni systems, TEM has been used to characterize various nanostructures, including dumbbell-like, core-shell, and alloyed nanoparticles. researchgate.net
When coupled with electron diffraction (ED), TEM provides detailed information about the crystal structure of individual nanoparticles or selected areas of a sample. xray.cz The resulting electron diffraction patterns are analogous to XRD patterns and can be used to identify the crystal phases present. xray.cz For Au-Ni nanoparticles, electron diffraction can confirm their face-centered cubic (fcc) lattice structure. core.ac.uk In situ TEM studies allow for the observation of dynamic processes, such as the formation of solid solutions during heating, providing real-time insights into the alloying process at the nanoscale. researchgate.net
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique that provides high-resolution images with contrast that is sensitive to the atomic number (Z-contrast). This makes it particularly well-suited for studying the local atomic arrangements in bimetallic systems like Gold-Nickel (1/1). The intensity in a HAADF-STEM image is approximately proportional to the square of the atomic number, allowing for the clear distinction between heavier (Au) and lighter (Ni) atoms.
This technique can be used to map the elemental distribution within individual nanoparticles, revealing details about alloying, segregation, and the formation of core-shell structures. researchgate.net By analyzing the atomic-resolution images, researchers can gain insights into the precise arrangement of atoms at interfaces and within the bulk of the nanostructure. This information is critical for understanding the relationship between the atomic-level structure and the macroscopic properties of the material. researchgate.netnih.gov
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface morphology and roughness of Gold-Nickel (1/1) materials, particularly thin films. ebatco.comicspicorp.com AFM operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample to create a three-dimensional topographical map. icspicorp.com
AFM provides quantitative data on surface features, such as grain size, and can measure roughness parameters like the average roughness (Sa) and the root-mean-square roughness (Sq). ebatco.comresearchgate.net This information is important for applications where surface quality is critical. For Au-Ni thin films, AFM can be used to monitor changes in surface morphology during deposition or annealing processes. sbfisica.org.br For example, it can track the evolution of surface roughness as a function of deposition rate. sbfisica.org.br The technique is non-destructive and can be performed in various environments. ebatco.com
Interactive Table: Surface Roughness of Gold Thin Films
| Deposition Rate (Å/s) | Normalized Roughness | Second Moment of Height Distribution |
| 0.6 | 0.051 | 0.063 |
| 1.2 | 0.044 | 0.057 |
| 1.4 | 0.049 | 0.061 |
Note: Data adapted from a study on gold thin films. sbfisica.org.br
Spectroscopic Probes for Electronic Structure and Surface Chemistry
Spectroscopic techniques are essential for probing the electronic structure and surface chemistry of Gold-Nickel (1/1) alloys. These methods provide information about the electronic states of the constituent atoms and the chemical interactions occurring at the surface.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms on the surface of a material. In Au-Ni alloys, XPS can reveal shifts in the binding energies of the Au 4f and Ni 2p core levels, which are indicative of changes in the electronic structure due to alloying. For example, a negative shift in the Au 4f binding energy and a positive shift in the Ni 2p binding energy can suggest electron transfer between the two elements.
The surface chemistry of Au-Ni materials is crucial for their catalytic and other functional properties. The introduction of nickel into gold can modify the surface reactivity. osti.gov For instance, single nickel atoms alloyed into a gold surface can create localized sites with stronger binding for molecules like CO compared to the pure gold surface. osti.gov The surface chemistry is also influenced by the adsorption of molecules from the environment, which can be studied using various surface-sensitive spectroscopic techniques. researchgate.netunacademy.com The interaction of adsorbates with the Au-Ni surface can be probed to understand catalytic mechanisms and surface stability. mdpi.com
Characterization of Magnetic Properties
Neutron Powder Diffraction for Magnetic Ordering and Spin Structure
Neutron powder diffraction is a premier technique for determining the crystallographic and magnetic structures of materials. Unlike X-rays, which scatter from electron clouds, neutrons possess a magnetic dipole moment that interacts with the magnetic moments of atoms. This interaction makes neutron diffraction uniquely suited for resolving the arrangement of atomic spins in a magnetically ordered material like the Gold--nickel (1/1) alloy.
To investigate the magnetic structure of Gold--nickel (1/1), diffraction patterns are collected at temperatures both above and below its magnetic ordering temperature (Curie temperature).
Above the Curie Temperature: In the paramagnetic state, the atomic magnetic moments are randomly oriented, and there is no long-range magnetic order. The scattering is incoherent, contributing only to the background of the diffraction pattern. The observed Bragg peaks are purely of nuclear origin and are used to refine the crystal structure (e.g., lattice parameters, atomic positions).
Below the Curie Temperature: In the ferromagnetic state, the magnetic moments of the nickel atoms (and any induced moments on the gold atoms) align parallel to each other. This long-range magnetic order gives rise to coherent magnetic scattering.
For a simple ferromagnetic structure like that expected for the Gold--nickel (1/1) alloy, the magnetic unit cell is the same as the crystallographic unit cell. Therefore, the magnetic scattering contributes intensity to the existing nuclear Bragg peaks. By subtracting the high-temperature (paramagnetic) data from the low-temperature (ferromagnetic) data, the purely magnetic contribution to the diffraction pattern can be isolated.
Analysis of the intensities of these magnetic Bragg peaks allows for the determination of the spin structure . This includes:
Confirmation of Ferromagnetic Ordering: The model for parallel spin alignment can be tested against the experimental data.
The intensity of magnetic scattering has a characteristic dependence on the scattering angle (related to the magnetic form factor), which helps in its separation from nuclear scattering. Through Rietveld refinement of the data, a complete model of both the crystal and magnetic structures of the Gold--nickel (1/1) alloy can be developed, providing fundamental insights into its magneto-structural correlations.
Table 6: Structural Information from Neutron Powder Diffraction of Gold--nickel (1/1)
| Type of Structure | Information Obtained |
| Crystallographic Structure | Lattice parameters, space group, atomic positions, site occupancies. |
| Magnetic Structure | Type of magnetic ordering (e.g., ferromagnetic), direction and magnitude of atomic magnetic moments (spin structure). |
Surface Sensitive Techniques
Low Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is a highly surface-sensitive analytical technique uniquely suited for determining the elemental composition of the outermost atomic layer of a material. researchgate.netwikipedia.org This makes it an invaluable tool for studying surface segregation phenomena in alloys like Gold--nickel (1/1), where the surface composition can differ significantly from the bulk. icm.edu.pl The principle of LEIS involves bombarding a sample surface with a beam of low-energy noble gas ions (typically He⁺ or Ne⁺ with energies of 0.5 to 10 keV) and measuring the energy of the ions that are scattered after colliding with surface atoms. wikipedia.orgdtu.dk
The energy of a scattered ion is dependent on the mass of the surface atom it collides with. nrel.gov Because the incident ions that penetrate beyond the first atomic layer are overwhelmingly neutralized, they are not detected by the energy analyzer. nrel.gov This inherent characteristic ensures that the resulting energy spectrum is representative of only the top monolayer, providing unparalleled surface specificity compared to other techniques like X-ray Photoelectron Spectroscopy (XPS), which samples several atomic layers deep. researchgate.netillinois.edu
In the context of the Gold--nickel (1/1) alloy, LEIS is employed to quantitatively measure the extent of gold (Au) segregation to the surface. It is a well-established phenomenon that in Au-Ni alloys, the element with the lower surface free energy, in this case gold, will preferentially accumulate at the surface. This segregation is driven by the minimization of the total free energy of the system. LEIS experiments can precisely quantify this enrichment.
Detailed research findings from LEIS analysis on Au-Ni systems consistently demonstrate a strong segregation of gold to the outermost atomic layer, even for bulk compositions rich in nickel. The technique allows for the determination of the surface atomic fraction of gold as a function of various parameters, most notably temperature. As the alloy is annealed at elevated temperatures, atomic mobility increases, allowing the system to approach thermodynamic equilibrium, which results in a gold-enriched surface.
The expected findings from a temperature-dependent LEIS study on a Gold--nickel (1/1) alloy are summarized in the conceptual data table below. This table illustrates the anticipated strong enrichment of the surface with gold upon annealing.
Table 1: Conceptual LEIS Data for Surface Segregation in Gold--Nickel (1/1) Alloy
| Annealing Temperature (°C) | Bulk Composition (Au) | Bulk Composition (Ni) | Outermost Layer Composition (Au) - LEIS | Outermost Layer Composition (Ni) - LEIS |
| 25 (As prepared) | 50% | 50% | ~55% | ~45% |
| 400 | 50% | 50% | >85% | <15% |
| 600 | 50% | 50% | >95% | <5% |
| 800 | 50% | 50% | >98% | <2% |
| Note: This data is illustrative, based on established segregation trends for Au-Ni alloys, and represents the expected outcome of a LEIS experiment. |
The quantitative data derived from LEIS is crucial for understanding the catalytic, corrosive, and electronic properties of Gold--nickel (1/1) alloys, as these are predominantly governed by the composition of the surface, not the bulk.
Research on Catalytic Performance and Mechanisms of Gold Nickel 1/1 Systems
Electrocatalysis Applications
The unique electronic and structural properties of Gold--nickel (1/1) bimetallic systems make them highly promising candidates for a range of electrocatalytic applications. By combining the relative inertness and high conductivity of gold with the catalytic activity of nickel, these materials can exhibit enhanced performance and stability for key energy conversion reactions, namely the Oxygen Evolution Reaction (OER) and the Oxygen Reduction Reaction (ORR).
The enhanced OER activity in Au--Ni systems is fundamentally linked to the modification of the electronic structure of the active nickel sites due to the presence of gold. Gold substrates or cores can tune the electronic properties of nickel oxide/hydroxide layers, leading to improved intrinsic catalytic activity. acs.orgstanford.edumdpi.com This electronic modulation stems from charge transfer effects between the two metals. mdpi.com The synergistic action of nickel and gold atoms can promote charge transfer, which in turn makes the active sites more favorable for adsorbing OER intermediates like hydroxyl ions (OH⁻). mdpi.com
Studies on various nickel-based catalysts reveal that the active sites are typically higher-valence nickel species, specifically nickel oxyhydroxide (NiOOH), which forms on the catalyst surface under OER conditions. acs.org In Au--Ni systems, the gold component facilitates a more homogeneous formation of this active NiOOH phase and can enhance the number of electrochemically active metal sites. acs.org For instance, in Au/Ni₁₂P₅ core/shell nanoparticles, a synergistic effect within the crystalline structure leads to high OER activity. mdpi.com Computational studies on NiOₓ/Au(111) catalysts confirm that electron transfer occurs between the nickel oxide and the gold substrate, which enhances the intrinsic activity and increases the number of active NiOOH species generated during the reaction. mdpi.com The decoration of catalyst supports with isolated nickel atoms has also been shown to induce electronic coupling and redistribution, activating adjacent sites and accelerating OER kinetics. nih.gov
Many transition metal-based catalysts, including Au--Ni systems, are considered "pre-catalysts." This means their initial state is not the true catalytically active form. Under the oxidative potentials of the OER, these materials undergo significant and often irreversible changes to their surface structure, composition, and crystallinity. acs.orgshu.edu.cn This process, known as surface reconstruction, is crucial for achieving high catalytic activity. acs.orgshu.edu.cnacs.org
For nickel-based materials, the reconstruction typically involves the transformation of the initial oxide, sulfide, or metallic form into a highly active, often amorphous, nickel oxyhydroxide (NiOOH) layer. acs.orgrsc.org This NiOOH surface layer is widely recognized as the true active phase for OER in alkaline media. rsc.org The presence of gold can facilitate this transformation. For example, studies on NiOₓ/Au(111) show that the catalyst reconstructs during OER, leading to the hydroxylation of the surface and the formation of more active NiOOH species. mdpi.com
Electrochemical pre-treatment, such as potential cycling or holding the catalyst at a constant anodic current (chronopotentiometry), is a common strategy to induce and stabilize this active surface layer. rsc.orgchemrxiv.orgjecst.org This conditioning process can lead to a higher degree of in-situ oxidation and the formation of a robust NiOOH layer on the conductive Au--Ni core, which is beneficial for both catalytic activity and long-term stability. rsc.orgchemrxiv.org By deliberately transforming the surface of a conductive metallic catalyst into an active layer, a highly efficient structure is created, combining a conductive core with a catalytically active surface. rsc.org
The ORR is the cathodic counterpart to OER and is fundamental to the performance of fuel cells and metal-air batteries. The reaction can proceed through two main pathways: a direct four-electron pathway that reduces oxygen to water (or OH⁻ in alkaline media), or a less efficient two-electron pathway that produces peroxide intermediates. For energy conversion applications, the direct four-electron pathway is highly desirable as it maximizes the energy output. researchgate.netnih.govresearchgate.net
Au--Ni bimetallic catalysts have shown the ability to promote the efficient four-electron ORR pathway due to synergistic effects between the two metals. acs.org Synergy in these systems arises from electronic modifications and the creation of unique active sites that are more effective than either metal alone. acs.org While gold itself can be an active ORR catalyst in alkaline media, its combination with nickel can significantly enhance performance. researchgate.net
Density functional theory (DFT) calculations have shown that the presence of a nickel sublayer can modify the electronic structure of a platinum surface, which is a model system for understanding noble metal catalysis, facilitating a positive shift in the reversible potential for the multi-electron reduction of O₂ to water. acs.org In bimetallic systems like Co-Ni frameworks, the two different metal sites can play distinct but cooperative roles; for instance, Ni–N₄ sites can improve conductivity and stability, while Co–N₄ sites provide the kinetically favorable active centers that drive the reaction towards the four-electron pathway. acs.org This principle of cooperative functionality can be extended to Au--Ni systems, where gold can provide a stable, conductive support that modifies the electronic properties of the catalytically active nickel sites, thereby enhancing selectivity towards the complete four-electron reduction of oxygen. acs.orgacs.org
In core-shell nanoparticle architectures, the catalytic activity of the shell material can be precisely tuned by the core material through electronic (ligand) and geometric (strain) effects. researchgate.netresearchgate.net When a thin shell of a catalytically active metal is deposited onto a core of a different metal with a mismatched lattice parameter, the shell is forced to either compress or expand, creating surface strain. nih.govnih.gov
This strain alters the interatomic distances in the shell, which in turn modifies its electronic d-band structure. acs.org For ORR catalysis on noble metals like platinum or palladium, the d-band center position is a key descriptor of activity; a slight downshift relative to the Fermi level is often optimal for weakening the binding of oxygenated intermediates, which is frequently the rate-limiting step. nih.gov
In Au--Ni based core-shell catalysts (e.g., an Au core with a Ni-alloy shell, or an Au-Ni core with a different shell), the lattice mismatch between the core and shell induces this critical strain. researchgate.netresearchgate.net For example, in Au@PtNi nanoparticles, the enhanced ORR performance is attributed to the electronic and geometric effects from alloying with nickel within the unique core-shell structure. researchgate.net The Au core can induce a tensile strain on a shell, which can shift the d-band center and optimize the adsorption energies for ORR intermediates. nih.govnih.gov This interplay between the core-induced strain and the electronic interaction between the core and shell layers allows for the rational design of highly active and stable ORR electrocatalysts. researchgate.netnih.govnih.gov
Carbon Dioxide Reduction Reaction (CO2RR) Electrocatalysis
The electrochemical conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research for sustainable energy. Gold--nickel catalysts have shown promise in this domain, primarily through their ability to modulate reaction pathways and improve product selectivity.
The efficacy of a catalyst in CO2RR is largely dependent on its ability to bind and activate the CO2 molecule. For metals like gold, the initial activation of CO2 is often a rate-limiting step, whereas for metals like nickel, the subsequent release of the product, such as carbon monoxide (CO), can be challenging due to strong binding. The formation of a Au--Ni alloy offers a strategic advantage by tuning the electronic properties of the active sites.
Furthermore, the presence of nickel is crucial for the initial activation and cleavage of the C-O bond in CO2. Density functional theory (DFT) calculations have indicated that the interface between gold and nickel provides highly active sites for CO2 activation. This synergistic effect, where nickel facilitates CO2 activation and gold aids in product release, is fundamental to the enhanced performance of the bimetallic catalyst in CO2RR. While specific binding energy values for Au--Ni systems are a subject of ongoing computational research, the qualitative understanding points to an optimized binding landscape for both CO2 and CO intermediates.
Methanol (B129727) Electrooxidation and Related Alcohol Oxidation Reactions
Direct methanol fuel cells (DMFCs) are a promising technology for portable power generation, but their widespread adoption is hindered by the sluggish kinetics of the methanol oxidation reaction (MOR) at the anode. Gold--nickel catalysts have emerged as a cost-effective and efficient alternative to traditional platinum-based catalysts.
Research has demonstrated that Au--Ni nanoparticles featuring highly disordered nickel oxide (NiO) nanostructures exhibit superior catalytic activity for methanol electrooxidation. acs.orgacs.org These disordered structures, created through specific annealing processes, are rich in defects and oxygen vacancies, which are crucial for the catalytic cycle. acs.org
The key to the enhanced performance lies in the abundant interfacial sites created between the Au--Ni alloy and the disordered NiO aggregates. acs.orgacs.org During the electrooxidation process in an alkaline medium, these interfaces facilitate the formation of nickel oxyhydroxide (NiOOH), which is the active species for oxidizing methanol. The electronic interaction between the gold and the nickel species at these interfaces enhances electrical conductivity and provides more accessible active sites for the adsorption of alcohol molecules. acs.org
A significant finding is the remarkable mass activity achieved by these disordered nanostructures. For instance, AuNi catalysts with disordered NiO have shown mass activities for methanol electrooxidation as high as 12,122 mA mg⁻¹, a value that surpasses not only their crystalline counterparts but also many other reported non-noble metal catalysts. acs.org This high activity is coupled with excellent durability, showing minimal current decay over extended periods of operation. acs.org The synergistic effect stems from the optimized electronic structure and the anchoring effect provided by the nanostructure, which stabilizes the highly reactive disordered phase. acs.org
Table 1: Electrocatalytic Performance for Methanol Oxidation
| Catalyst | Synthesis Temperature (°C) | Mass Activity (mA mg⁻¹) | Key Structural Feature |
|---|---|---|---|
| AuNi300 | 300 | 12,122 | Disordered NiO aggregates |
| AuNi500 | 500 | Lower than AuNi300 | Crystalline NiO |
| AuNi800 | 800 | Lower than AuNi300 | Crystalline, ordered thick NiO |
Gas-Phase Catalysis Studies
Beyond electrocatalysis, Gold--nickel (1/1) systems are effective in various gas-phase reactions, demonstrating their versatility.
Au--Ni Nanoalloys in Hydrogenation Reactions (e.g., 1-octyne (B150090) semi-hydrogenation)
The selective hydrogenation of alkynes to alkenes is a crucial transformation in the fine chemical and polymer industries. The challenge lies in preventing the subsequent hydrogenation of the desired alkene to an alkane. Bimetallic catalysts, including Au--Ni nanoalloys, offer a pathway to enhanced selectivity.
The synergy between gold and nickel in nanoalloys plays a pivotal role in controlling the reaction pathway. Nickel is an active metal for hydrogenation, but it can be unselective, leading to over-hydrogenation. The addition of gold modifies the electronic and geometric properties of the nickel surface. This "ensemble effect" involves the dilution of active nickel sites by gold atoms, which reduces the probability of multiple hydrogenation steps occurring on the same molecule.
Table 2: Performance in 1-Octyne Hydrogenation
| Catalyst | 1-Octyne Conversion (%) | 1-Octene (B94956) Selectivity (%) | Reference Finding |
|---|---|---|---|
| Ni-B/Al₂O₃ | 99 | 91 | Electron-enriched Ni species from the addition of Boron weaken 1-octene adsorption, enhancing selectivity. academax.com This principle of electronic modification is analogous to the effect of Au in Au-Ni alloys. |
| Ni/Al₂O₃ | High | Lower than Ni-B/Al₂O₃ | Larger Ni particle size and lack of electronic modification lead to lower selectivity. academax.com |
Surface Reactivity Control in Steam Reforming
Steam reforming of hydrocarbons is a primary industrial method for producing hydrogen and synthesis gas. Nickel-based catalysts are widely used due to their high activity and low cost. However, they are prone to deactivation caused by the formation of carbon deposits (coking), especially under demanding conditions. mdpi.com
The addition of gold to nickel catalysts has been proven to be an effective strategy for controlling surface reactivity and mitigating coke formation. mdpi.comutoronto.caesrf.fr Theoretical calculations and experimental evidence show that gold atoms preferentially occupy the most reactive sites on the nickel surface, such as step and edge sites. utoronto.ca These sites are not only highly active for the steam reforming reaction but are also the primary nucleation sites for carbon formation. utoronto.ca
By selectively blocking these high-reactivity sites, gold alters the reaction pathway in a way that disfavors coke-forming side reactions. This leads to a significant improvement in the long-term stability of the catalyst. While this modification can sometimes lead to a lower initial activity for methane (B114726) steam reforming, the rate of deactivation is substantially reduced. utoronto.ca For instance, in the steam reforming of n-butane, Au-promoted Ni catalysts show a nearly constant conversion rate, whereas pure Ni catalysts deactivate rapidly under the same conditions. esrf.fr This demonstrates the crucial role of gold in controlling the surface chemistry to favor the desired reforming reactions over carbon deposition.
Table 3: Catalyst Performance in Steam Reforming
| Catalyst | Reaction | Observation | Reference |
|---|---|---|---|
| Au-Ni/MgAl₂O₄ | n-butane steam reforming | Confirmed ability to retard coke deposition. | utoronto.ca |
| Au-Ni/MgAl₂O₄ | Methane steam reforming | Lower initial activity but also a lower deactivation rate compared to pure Ni. | utoronto.ca |
| Ni/MgAl₂O₄ | n-butane steam reforming | Rapid deactivation due to graphite (B72142) formation. | esrf.fr |
| Au/Ni on MgAl₂O₄ | n-butane steam reforming | Almost constant conversion, indicating high resistance to deactivation. | esrf.fr |
Fundamental Mechanistic Insights in Au--Ni Catalysis
Electronic Effects on Adsorption and Desorption Processes
The formation of Gold--nickel (1/1) alloys induces significant electronic modifications that fundamentally alter the adsorption and desorption behavior of reactants and intermediates on the catalyst surface. Alloying gold with nickel leads to a perturbation of the electronic structure of both constituent metals. utoronto.ca This electronic ligand effect is a key factor in tuning the catalytic properties of the bimetallic system. osti.gov
Studies combining in-situ polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS), temperature-programmed desorption (TPD), and density functional theory (DFT) calculations have provided detailed insights into these electronic effects. For instance, the adsorption of carbon monoxide (CO) on Au--Ni bimetallic surfaces is significantly influenced by alloying. On pure nickel surfaces, CO desorption occurs at approximately 413 K. However, when nickel atoms are isolated by gold atoms in an alloy, the CO desorption peak shifts to a much lower temperature of 293 K. researchgate.net This is attributed to a weakening of the CO binding energy on the nickel sites. DFT calculations reveal that the d-band center of nickel is lowered after alloying with gold, which correlates with the reduced adsorption energy. researchgate.net
Furthermore, the introduction of a second metal, like nickel, can increase the electron density of gold species. nih.gov This enhanced electron density on the gold atoms is believed to facilitate the activation of reactant molecules by transferring excess charge to their antibonding orbitals, leading to the formation of reactive intermediates. nih.gov In the case of N₂ electroreduction, theoretical calculations show that electron transfer occurs from the transition metal nickel to gold, resulting in gold atoms exhibiting a negative ion property on the bimetallic surface. rsc.org This charge transfer to the empty π orbital of an adsorbed N₂ molecule is credited with enhancing the catalytic activity. rsc.org
The modification of electronic properties also affects the adsorption of other key species like hydrogen. The addition of gold to nickel catalysts has been shown to cause a significant decrease in H₂ chemisorption, suggesting a reduction in the number of active surface sites or a decrease in their reactivity. utoronto.ca
Table 1: Comparison of CO Desorption Temperatures on Ni and Au--Ni Surfaces
| Catalyst Surface | CO Desorption Peak Temperature (K) | Reference |
|---|---|---|
| Pure Ni | 413 | researchgate.net |
| Au--Ni (isolated Ni atoms) | 293 | researchgate.net |
Geometric Effects and Structural Sensitivity in Catalysis
Geometric effects, also known as ensemble effects, play a crucial role in the catalytic performance of Gold--nickel (1/1) systems. These effects relate to the specific arrangement of surface atoms and the size of active site ensembles required for a catalytic reaction. Alloying nickel with gold physically isolates the active nickel sites within a more inert gold matrix. osti.govosti.gov This isolation prevents the formation of large nickel ensembles that are often responsible for undesirable side reactions, such as coke formation in steam reforming. osti.govrsc.org
Research has shown that gold atoms preferentially occupy the most catalytically active sites on the nickel surface, such as step and edge sites, which are also the nucleation sites for carbon formation. utoronto.carsc.org By blocking these highly active sites, the Au--Ni alloy surface becomes more resistant to coking, thereby enhancing the catalyst's long-term stability. osti.govrsc.org This site-blocking mechanism is a primary example of the geometric effect.
The catalytic activity of Au--Ni systems is also structurally sensitive, meaning it depends on the size and shape of the nanoparticles. For instance, in CO₂ hydrogenation over nickel catalysts, the conversion of CO₂ to CO is largely unaffected by particle size, whereas the subsequent methanation of CO shows a sharp decline in rate as the particle size decreases below 5 nm. acs.orgtue.nl This suggests that different surface sites are responsible for different reaction steps. The decreased methanation activity on smaller particles is linked to a lower availability of step edges, which are the active sites for CO dissociation. tue.nl
DFT calculations have further elucidated this structural sensitivity by modeling different surface facets. For CO₂ methanation, the terrace facets like Ni(111) and Ni(100) and the stepped facet Ni(211) show minimal activity. acs.org This highlights the importance of specific geometric configurations of surface atoms for catalytic reactions. The modification of Ni catalysts with gold tailors the ensemble size, effectively controlling the reaction pathways and selectivity. rsc.org
Table 2: Influence of Ni Particle Size on CO₂ Hydrogenation
| Ni Particle Size | Reaction Step | Structural Sensitivity | Reference |
|---|---|---|---|
| > 5 nm | CO Methanation | High Activity | acs.orgtue.nl |
| < 5 nm | CO Methanation | Sharply Declining Activity | acs.orgtue.nl |
| 2-12 nm | CO₂ to CO Conversion | Weakly Dependent | tue.nl |
Role of Alloying on Catalytic Activity, Selectivity, and Stability
Alloying gold and nickel creates a synergistic effect that significantly enhances catalytic activity, selectivity, and stability compared to the individual monometallic catalysts. nih.govmdpi.com This synergy arises from the combination of electronic and geometric modifications induced by the alloy formation.
Activity: Bimetallic Au--Ni catalysts often exhibit superior activity. For example, in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), Au--Ni catalysts show markedly higher turnover frequency (TOF) values than monometallic Au catalysts. nih.gov This enhanced activity is attributed to the increased electron density of Au species due to the presence of Ni, which facilitates the activation of reactants. nih.gov Similarly, in the electroreduction of N₂ to ammonia, the Au₁Ni₁ alloy was found to have the optimal activity, which was attributed to a greater electron transfer from the catalyst surface to the adsorbed N₂ molecule. rsc.org
Selectivity: The geometric arrangement of atoms in Au--Ni alloys is a key determinant of selectivity. By isolating active Ni atoms in a gold matrix, the ensemble size is controlled, which can suppress unwanted side reactions. osti.govrsc.org In hydrogenation reactions, for instance, modifying Ni with Au can improve chemoselectivity for a target product when multiple reactive functional groups are present in a molecule. mdpi.com Alloying Ni with Cu, a similar Group IB metal, has been shown to modify the electronic structure and change the adsorption configuration of reactants, leading to improved selectivity. mdpi.com
Stability: A major advantage of Au--Ni alloys is their enhanced stability, particularly in reactions prone to deactivation by carbon deposition, such as steam reforming. rsc.org Gold atoms block the highly active nickel step and edge sites where coke formation is initiated. osti.govrsc.org DFT calculations and experimental results have confirmed that while the addition of gold to nickel might slightly increase the energy barrier for CH₄ dissociation, it significantly lowers the surface's ability to bind with carbon, thus inhibiting the formation of graphite and improving the catalyst's longevity. rsc.org In ternary PtNi–Au alloys designed for the oxygen reduction reaction (ORR), gold is specifically added to enhance stability by suppressing the dissolution of platinum and nickel. acs.orgfigshare.com
Table 3: Synergistic Effects in Au--Ni Alloy Catalysis
| Catalytic Property | Effect of Alloying Au with Ni | Underlying Reason | Reference |
|---|---|---|---|
| Activity | Enhanced | Electronic modification, increased electron density on Au, facilitated reactant activation. | nih.govrsc.org |
| Selectivity | Improved | Geometric/ensemble effect, isolation of active sites, suppression of side reactions. | osti.govrsc.orgmdpi.com |
| Stability | Increased | Blocking of coke nucleation sites, reduced carbon binding energy, suppression of metal dissolution. | rsc.orgacs.org |
Active Site Identification and Optimization
The identification and optimization of active sites are critical for designing efficient Gold--nickel (1/1) catalysts. In bimetallic systems, the active sites are often located at the interface between the two metals, where synergistic effects are maximized. nih.gov For Au--Ni catalysts, the unique properties are often attributed to these interfacial sites.
A significant area of research focuses on "single-atom alloys" (SAAs), where individual, catalytically active atoms (like Ni) are atomically dispersed in a more inert host metal matrix (like Au). osti.govosti.gov This configuration maximizes atomic efficiency and creates well-defined, uniform active sites. rsc.org Studies on Ni--Au SAAs have shown that isolated Ni atoms embedded in the Au surface create strong binding sites for molecules like CO, significantly increasing the reactivity of the otherwise inert Au surface. osti.gov These single Ni sites can act as the primary active centers for certain reactions.
Optimizing catalytic performance involves tuning the catalyst's composition, structure, and morphology. rsc.org For Au--Ni systems, this includes controlling the ratio of Au to Ni, the particle size, and the method of preparation, which in turn influences the surface structure and the nature of the active sites. rsc.orgmdpi.com For instance, in the hydrogenation of vanillin, the productivity of the desired product peaked with intermediate-sized Ni particles, highlighting a balance between low-coordination sites that enhance reactant adsorption and high-coordination sites that facilitate hydrogen dissociation. qd-latam.com
The interaction between the bimetallic nanoparticles and the support material can also influence the electronic properties and structure of the active sites. trinity.edu Characterization techniques like X-ray absorption spectroscopy (XAS) combined with density functional theory (DFT) calculations are crucial for identifying the local coordination environment and electronic states of the active metal species under reaction conditions, which is essential for establishing structure-activity relationships and rationally designing improved catalysts. nih.govrsc.org
Emerging Research Avenues and Outlook for Gold Nickel 1/1 Intermetallic Systems
Development of Novel Au--Ni (1/1) Heterostructures and Hybrid Materials
Recent studies have demonstrated precise control over the morphology and optical properties of Au–Ni heterostructure nanoparticles (NPs). nih.govacs.org By adjusting the ratio of gold to nickel precursors during colloidal synthesis, researchers can induce shape transformations from dumbbell-like to quasi-spherical structures. nih.govacs.org This morphological control is accompanied by tunable optical properties; for instance, increasing the nickel content can cause a redshift and broadening of the plasmonic band. nih.govacs.org The synthesis process often involves the heterogeneous nucleation and growth of nickel onto pre-formed gold nanoparticles. nih.govacs.org
Beyond simple heterostructures, research is extending to ternary hybrid nanocrystals, such as Au-Ni-ZnO systems. These materials integrate the plasmonic properties of gold, the magnetic properties of nickel, and the semiconducting properties of zinc oxide. semanticscholar.org Such multifunctional hybrids are synthesized via facile solution methods and exhibit enhanced photocatalytic activity compared to the individual components. semanticscholar.org The ability to create complex morphologies like flower-like or multipod structures opens up applications where high surface area and multiple active sites are crucial.
Key Research Findings in Au--Ni Heterostructure Synthesis:
| Precursor Ratio (Au/Ni) | Resulting Morphology | Observed Optical Property Change |
| 2:1 | Dumbbell-like | Standard plasmonic band |
| 1:4 | Quasi-spherical | Plasmonic band broadening and redshift |
This table illustrates the morphological and optical changes in Au-Ni heterostructure nanoparticles as a function of the precursor ratio, based on recent findings. nih.govacs.org
Advanced Computational Modeling for Predictive Material Design
Computational modeling has become an indispensable tool for accelerating the design and discovery of new materials, and the Au--Ni system is no exception. Advanced simulation techniques provide atomic-level insights that guide experimental efforts. escholarship.org Methods like the CALPHAD (CALculation of PHAse Diagrams) method, molecular dynamics (MD) simulations, and first-principles calculations based on density functional theory (DFT) are being used to predict phase stability, thermodynamic properties, and the behavior of Au--Ni alloys under various conditions. core.ac.ukaip.orgresearchgate.netscispace.com
First-principles calculations have been successfully used to reproduce the fundamental thermodynamic tendencies of the Au-Ni system, correctly predicting its inclination to phase separate at zero Kelvin. researchgate.netscispace.com These studies also help in understanding the formation enthalpies and identifying the most stable ordered structures. researchgate.netscispace.com Molecular dynamics simulations offer a way to study the physical properties of Au--Ni alloys under extreme conditions, such as high pressure. aip.org MD results have shown that properties like cohesive energy and melting temperature increase with pressure, while thermal expansion decreases. aip.org
Furthermore, computational models are crucial for investigating the complex phenomena occurring at surfaces and interfaces. For example, simulations have been employed to model the formation of surface alloys, even in immiscible systems like Au--Ni, by examining the energetics of atomic substitution and mixing patterns on the surface plane. nasa.gov These predictive capabilities allow researchers to screen potential compositions and structures for desired properties before undertaking costly and time-consuming experimental synthesis. frontiersin.org
Summary of Computational Techniques for Au--Ni (1/1) Systems:
| Computational Method | Key Application in Au--Ni Research | Insights Gained |
| First-Principles (DFT) | Calculating phase stability and thermodynamic properties. researchgate.netscispace.com | Prediction of phase separation at T=0 K; determination of stable low-temperature phases. |
| Molecular Dynamics (MD) | Simulating material properties under high pressure and temperature. aip.orgrsc.org | Understanding changes in cohesive energy, melting temperature, and thermal expansion under extreme conditions. |
| CALPHAD | Predicting phase diagrams based on particle size. core.ac.uk | Assessing how nanoscale dimensions alter phase behavior compared to bulk alloys. |
| Monte Carlo (MC) | Modeling surface segregation phenomena. researchgate.net | Simulating site competition and co-segregation effects at alloy surfaces. |
In Situ and Operando Characterization for Understanding Dynamic Processes in Au--Ni Catalysis
To fully understand and optimize the performance of Au--Ni (1/1) materials in applications like catalysis, it is essential to study them under realistic reaction conditions. In situ and operando characterization techniques are powerful tools for observing the structural and electronic dynamics of a catalyst while it is functioning. mdpi.comaip.org These methods provide crucial information on active sites, reaction intermediates, and degradation mechanisms that cannot be obtained from conventional ex situ measurements. cityu.edu.hkacs.org
For bimetallic catalysts like Au--Ni, in situ and operando studies can reveal how the surface composition and structure evolve in response to the reactive environment. rsc.org Au--Ni nanoparticles are known to be effective catalysts for reactions such as hydrogenation, the oxygen reduction reaction (ORR), and the hydrogen evolution reaction (HER). rsc.org Techniques like in situ X-ray absorption spectroscopy (XAS), scanning tunneling microscopy (STM), and Fourier-transform infrared spectroscopy (FTIR) can monitor the dynamic behavior of the catalytic sites at an atomic scale. cityu.edu.hkacs.org
The development of advanced in situ and operando experimental setups is a key research challenge. aip.orgresearchgate.net These setups must accommodate extreme temperatures, pressures, and chemical environments while maintaining high sensitivity and resolution. aip.org Applying these techniques to Au--Ni systems will allow researchers to build a direct correlation between the material's dynamic state and its catalytic activity and selectivity, paving the way for the rational design of more efficient and robust catalysts. mdpi.com
Engineering of Interface Chemistry and Surface Segregation for Tailored Functionality
The functionality of Au--Ni (1/1) intermetallics, particularly in catalysis and sensing, is dictated by their surface and interface chemistry. Surface segregation, where one element preferentially enriches the surface, is a well-known phenomenon in Au--Ni alloys and profoundly impacts their properties. aip.org Research has shown a strong tendency for gold to segregate to the surface of nickel-rich alloys to minimize surface energy. aip.orgnih.gov
Emerging research focuses on precisely controlling this segregation to tailor the surface composition for specific applications. The degree of segregation is not static and can be influenced by several factors:
Temperature: The equilibrium surface composition is a function of temperature, with the heat of segregation for gold to the Ni(111) surface being experimentally determined. aip.org
Crystallographic Orientation: The extent of gold surface enrichment is strongly anisotropic, varying significantly with the surface orientation of the crystal grains. aip.org For example, at 700°C, the gold concentration can differ by an order of magnitude across different grain orientations in a polycrystalline foil. aip.org
Adsorbates: The presence of adsorbates (ligands or reactants) can dramatically alter segregation behavior. nih.govmdpi.com Certain adsorbates can bind more strongly to one element, potentially reversing the natural segregation trend and drawing the otherwise bulk-residing element to the surface. For instance, while nickel typically prefers to stay in the bulk of a gold host, the presence of certain amine ligands can promote its segregation to the surface. nih.gov
By understanding and controlling these factors, researchers can engineer the surface of Au--Ni (1/1) materials to expose the optimal arrangement of atoms for a desired function, such as enhancing catalytic activity or preventing surface poisoning. aip.org
Factors Influencing Surface Segregation in Au--Ni Alloys:
| Factor | Description | Impact on Au--Ni System |
| Surface Energy | Elements with lower surface energy tend to segregate to the surface. | Gold has a lower surface energy than nickel, driving its segregation. mdpi.com |
| Atomic Radius | Mismatched atomic sizes create strain energy, which can be relieved by segregation. | The larger atomic radius of gold compared to nickel contributes to its surface preference. nih.govmdpi.com |
| Temperature | Segregation is a thermodynamic equilibrium process influenced by temperature. | The extent of Au segregation can be controlled by annealing temperature. aip.org |
| Adsorbates/Ligands | The chemical environment can alter the relative stability of elements at the surface. | Exposure to oxygen can cause surface gold to disappear; specific ligands can reverse segregation trends. aip.orgnih.gov |
| Crystal Face | Different crystallographic planes have different surface energies and atomic arrangements. | A strong anisotropy of gold segregation is observed on different surface orientations. aip.org |
Opportunities in Understanding Complex Intermetallic Behavior at the Nanoscale
The properties of Au--Ni intermetallics can deviate significantly from their bulk counterparts when synthesized at the nanoscale. core.ac.uk The high surface-area-to-volume ratio and quantum confinement effects in nanoparticles lead to unique behaviors that present both challenges and opportunities. A key area of emerging research is to understand and control these nanoscale phenomena.
One such phenomenon is the alteration of phase diagrams at the nanoscale. The CALPHAD method has been used to predict that the miscibility gap in the Au--Ni system changes with particle size. core.ac.uk Furthermore, the behavior of nanoparticles under rapid heating, as studied by molecular dynamics simulations, reveals complex mechanisms of alloying and fragmentation that are distinct from bulk materials. rsc.org Bimetallic Au--Ni nanoparticles exhibit unique fragmentation behaviors due to the interplay between the different melting points and surface energies of the constituent metals. rsc.org
Understanding these size-dependent properties is critical for applications in nanotechnology. For instance, Janus-structured Au--Ni nanoparticles, where the two metals are segregated to different sides of the particle, are promising for advanced catalytic systems where different reaction steps can be optimized on the same particle. rsc.org The fabrication of such complex nanostructures remains a challenge, highlighting the need for further research into the fundamental processes of nanoparticle formation, alloying, and stabilization. rsc.orgresearchgate.net The insights gained will enable the design of Au--Ni nanomaterials with precisely controlled structures and functionalities for next-generation technologies.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Au-Ni (1/1) alloys to ensure homogeneity and reproducibility?
- Methodological Answer : Utilize controlled solid-state alloying or nanoparticle synthesis protocols, ensuring precise stoichiometric ratios (e.g., 1:1 Au:Ni). Document experimental parameters (temperature, pressure, reaction time) in detail, and validate homogeneity using X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS). For reproducibility, follow guidelines requiring full procedural transparency, including equipment specifications and raw material purity .
Q. What characterization techniques are critical for verifying the atomic structure and phase purity of Au-Ni (1/1) alloys?
- Methodological Answer : Combine high-resolution transmission electron microscopy (HR-TEM) for nanoscale structural analysis with synchrotron-based XRD to resolve crystallographic phases. Pair these with differential scanning calorimetry (DSC) to detect unintended intermetallic phases. Ensure data cross-validation by repeating measurements under standardized conditions .
Q. How should researchers design experiments to study the thermodynamic stability of Au-Ni (1/1) alloys under varying environmental conditions?
- Methodological Answer : Employ computational thermodynamics (e.g., CALPHAD modeling) to predict phase stability, followed by experimental validation using in situ XRD or Raman spectroscopy under controlled atmospheres (e.g., inert gas, high humidity). Include error margins for temperature and pressure fluctuations in the analysis .
Advanced Research Questions
Q. How can discrepancies in reported catalytic activities of Au-Ni (1/1) alloys be systematically addressed?
- Methodological Answer : Conduct meta-analyses of existing datasets to identify outliers, then isolate variables such as surface defects, alloy morphology, or pretreatment protocols (e.g., reduction conditions). Use hybrid theoretical models (e.g., density functional theory combined with microkinetic modeling) to reconcile experimental data with mechanistic predictions .
Q. What strategies are effective for probing the electronic interaction mechanisms at Au-Ni (1/1) interfaces in catalytic applications?
- Methodological Answer : Apply X-ray photoelectron spectroscopy (XPS) to track charge transfer between Au and Ni atoms, supplemented by operando Fourier-transform infrared spectroscopy (FTIR) to monitor intermediate species during catalysis. Correlate findings with ab initio molecular dynamics simulations to map electronic structure changes .
Q. How should researchers design studies to resolve contradictory data on the corrosion resistance of Au-Ni (1/1) alloys in acidic environments?
- Methodological Answer : Standardize testing protocols (e.g., ASTM G5 for electrochemical corrosion) across laboratories. Use combinatorial libraries to test alloy variants under identical conditions, and employ machine learning to identify hidden variables (e.g., trace impurities, grain boundary effects). Publish raw datasets alongside processed results to enable third-party validation .
Q. What experimental frameworks are recommended for investigating the size-dependent magnetic properties of Au-Ni (1/1) nanoparticles?
- Methodological Answer : Synthesize nanoparticles with controlled sizes (2–20 nm) via colloidal methods, and characterize using superconducting quantum interference device (SQUID) magnetometry. Compare results with theoretical models (e.g., Stoner-Wohlfarth) to distinguish intrinsic magnetic behavior from surface effects. Include statistical error analysis for size distributions .
Methodological Best Practices
- Data Contradiction Analysis : Cross-reference experimental results with hybrid theoretical models (e.g., combining first-principles calculations with empirical data) to identify systematic errors or overlooked variables .
- Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research objectives and avoid overly broad inquiries .
- Reproducibility : Adhere to guidelines requiring full disclosure of synthesis protocols, instrument calibration data, and raw datasets in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
